molecular formula C28H38N2O4 B023452 Cephaeline CAS No. 483-17-0

Cephaeline

Cat. No.: B023452
CAS No.: 483-17-0
M. Wt: 466.6 g/mol
InChI Key: DTGZHCFJNDAHEN-OZEXIGSWSA-N
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Description

Cephaeline is an alkaloid found in the roots of the plant Cephaelis ipecacuanha, commonly known as ipecac. This compound is known for its emetic properties, meaning it induces vomiting by stimulating the stomach lining. This compound is chemically related to emetine, another alkaloid found in the same plant .

Mechanism of Action

Target of Action

Cephaeline, an alkaloid found in various plant species, primarily targets the E-tRNA binding site on the small subunit of the eukaryotic ribosome . It also inhibits the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . Additionally, it has been identified to target the Serotonin 4 (5-HT4) receptor .

Mode of Action

This compound interacts with its targets in a specific manner. Similar to emetine, another alkaloid, this compound forms a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11 . This interaction disrupts the normal functioning of the ribosome, leading to changes in protein synthesis.

Biochemical Pathways

Furthermore, its inhibition of CYP isoforms can affect drug metabolism pathways .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, Excretion) properties. After oral administration, the maximum plasma radioactivity levels of this compound were reached at 2.00-3.33 hours . The compound was distributed maximally in most tissues at 24 hours, with tissue radioactivity levels decreasing at a substantially slower rate than that observed in plasma . The cumulative biliary and urinary excretion of radioactivity was 57.5% and 16.5% of the dose, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Its interaction with the ribosome can lead to the disruption of protein synthesis, affecting cellular functions. Additionally, this compound has been shown to reduce Zika virus (ZIKV) NS1 protein expression in HEK293 cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption, distribution, metabolism, and excretion of this compound can be affected by factors such as the pH of the stomach and the presence of other compounds . .

Biochemical Analysis

Biochemical Properties

Cephaeline interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 in vitro . These enzymes play a crucial role in drug metabolism and bioactivation, and their inhibition can affect the pharmacokinetics of co-administered drugs .

Cellular Effects

This compound has shown promising anti-cancer activity, particularly against lung cancer . It has been found to reduce Zika virus (ZIKV) NS1 protein expression in HEK293 cells and reduce viral titer in ZIKV-infected SNB-19 cells . It also affects the viability of mucoepidermoid carcinoma (MEC) cells, inhibiting tumor growth and cellular migration potential .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to the E-tRNA binding site on the small subunit of the eukaryotic ribosome . It also disrupts RNA G-quadruplexes, resulting in the inhibition of G-quadruplex-dependent alternative splicing .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in studies involving alternative splicing. A single administration of this compound resulted in reduced viability of MEC cells along with the halt on tumor growth and cellular migration potential .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes O-demethylation to form this compound and 9-O-demethylemetine . This metabolic pathway involves the action of CYP3A4 and CYP2D6 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaeline can be extracted from the roots of Cephaelis ipecacuanha through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods: In industrial settings, this compound is often produced alongside emetine. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cephaeline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cephaeline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Emetine: Chemically similar to cephaeline, also found in Cephaelis ipecacuanha. Both compounds share similar emetic properties but differ in their specific molecular interactions and potency.

    Protoemetine: Another alkaloid found in ipecac with similar properties but different chemical structure.

    O-Methylpsychotrine: A decomposition product of emetine, also related to this compound

Uniqueness: this compound is unique due to its specific binding interactions with the ribosome and its potent emetic properties. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other similar compounds .

Properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZHCFJNDAHEN-OZEXIGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016520
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-17-0, 5853-29-2
Record name (-)-Cephaeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephaeline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cephaeline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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